N'-[(3-hydroxynaphthalen-2-yl)carbonyl]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(FURAN-2-CARBONYL)-3-HYDROXYNAPHTHALENE-2-CARBOHYDRAZIDE is a complex organic compound that features both furan and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(FURAN-2-CARBONYL)-3-HYDROXYNAPHTHALENE-2-CARBOHYDRAZIDE typically involves the reaction of furan-2-carbonyl chloride with 3-hydroxynaphthalene-2-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
N’-(FURAN-2-CARBONYL)-3-HYDROXYNAPHTHALENE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the furan moiety can be reduced to an alcohol.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted hydrazides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties due to its ability to interfere with cellular processes.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(FURAN-2-CARBONYL)-3-HYDROXYNAPHTHALENE-2-CARBOHYDRAZIDE involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbonyl isothiocyanate: Shares the furan moiety and is used in the synthesis of heterocycles.
3-Hydroxynaphthalene-2-carboxylic acid: Shares the naphthalene moiety and is used in various organic syntheses.
Uniqueness
N’-(FURAN-2-CARBONYL)-3-HYDROXYNAPHTHALENE-2-CARBOHYDRAZIDE is unique due to the combination of furan and naphthalene moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H12N2O4 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
N'-(3-hydroxynaphthalene-2-carbonyl)furan-2-carbohydrazide |
InChI |
InChI=1S/C16H12N2O4/c19-13-9-11-5-2-1-4-10(11)8-12(13)15(20)17-18-16(21)14-6-3-7-22-14/h1-9,19H,(H,17,20)(H,18,21) |
InChI Key |
YETQCMMPTDYIDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NNC(=O)C3=CC=CO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.